ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate
Description
Ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a benzimidazole-derived compound featuring a pyridinyl substituent at the 2-position of the benzimidazole core, linked to an acetamido-ester moiety.
- Oxidative condensation of o-phenylenediamine with aldehydes (e.g., benzaldehyde) to form the benzimidazole scaffold .
- N-alkylation with ethyl chloroacetate under basic conditions (e.g., KOH/DMSO) to introduce the ester-acetamido side chain .
- Subsequent hydrazide formation and condensation with aldehydes/ketones for further derivatization .
Properties
IUPAC Name |
ethyl 2-[[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-17(24)11-20-16(23)12-22-15-9-4-3-7-13(15)21-18(22)14-8-5-6-10-19-14/h3-10H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZPUQKTPCNIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions to form the benzimidazole ring.
Pyridine Attachment: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole core.
Acetamido Group Introduction: The acetamido group is incorporated via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Esterification: Finally, the ester group is introduced through esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of pyridin-2-yl and benzimidazole derivatives. The structural integrity of ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The presence of specific functional groups, such as amides and esters, plays a crucial role in its biological activity.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain benzimidazole derivatives possess efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
Benzimidazole derivatives are widely investigated for their anticancer properties. A study highlighted the synthesis of compounds similar to this compound, which demonstrated inhibitory effects on cancer cell lines. The mechanism often involves the disruption of cellular processes essential for cancer cell survival, such as DNA replication and repair .
Antitubercular Activity
Another significant application is in the treatment of tuberculosis. Compounds derived from benzimidazole structures have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Research has shown that these compounds can effectively target vital enzymes within the bacteria, offering a potential pathway for developing new antitubercular agents .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in metabolic pathways critical to pathogens.
- DNA Interaction : Some compounds exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Cell Signaling Modulation : These compounds may influence cell signaling pathways, leading to apoptosis in cancer cells or inhibiting growth in microbial pathogens.
Antimicrobial Evaluation
A study conducted on various benzimidazole derivatives showed that certain analogs exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against multiple bacterial strains, indicating potent antimicrobial properties .
Anticancer Activity
In vitro studies demonstrated that specific derivatives achieved IC50 values lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU), showcasing their potential as effective anticancer agents .
Antitubercular Activity
Research focusing on the antitubercular efficacy of benzimidazole derivatives revealed promising results in both in vitro and in vivo models against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at the Benzimidazole 2-Position
The pyridin-2-yl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., F) : Improve metabolic stability and binding affinity to enzymes/receptors .
- Aromatic Substituents (e.g., Phenyl) : Enhance π-π stacking interactions, critical for antioxidant activity .
- Bulkier Groups (e.g., Isopropyl) : May reduce solubility but increase target selectivity in kinase inhibitors .
Functional Group Modifications in the Side Chain
The acetamido-ester side chain can be modified to hydrazides, acids, or thioethers, altering bioactivity:
Key Observations :
Pharmacological and Biochemical Comparisons
- Antioxidant Activity : Phenyl-substituted analogs exhibit superior radical scavenging compared to alkyl-substituted derivatives, attributed to delocalized electron systems .
- Receptor Antagonism: Thioether and benzylthio derivatives (e.g., CRTh2 antagonists) show nanomolar potency, suggesting sulfur atoms enhance hydrophobic interactions with receptors .
Biological Activity
Ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antifungal, and potential anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O₄
- CAS Number : Not available in the current literature.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a related compound showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
2. Antifungal Activity
The antifungal properties of compounds in this class have also been explored. A study indicated that certain derivatives exhibited activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
3. Antitumor Activity
There is emerging evidence suggesting that benzimidazole derivatives, including those related to this compound, may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, although specific data on this compound is still limited .
Case Study 1: Synthesis and Evaluation
A recent synthesis of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate led to the discovery of various derivatives with enhanced biological activity. The derivatives were subjected to biological assays, revealing promising results in terms of both antibacterial and antifungal activities .
Case Study 2: Fluorescent Chemosensor Development
A conjugated polymer incorporating ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl) acetate units was developed as a fluorescent chemosensor for silver(I) detection, showcasing the versatility of this compound in sensor applications .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the pyridine and benzimidazole rings can significantly influence its pharmacological profile.
Q & A
Basic: What is a standard synthetic route for ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate, and what reaction conditions are critical?
Methodological Answer:
The synthesis typically involves sequential alkylation and amidation steps.
Alkylation of Benzimidazole : React 2-(pyridin-2-yl)-1H-benzimidazole with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in acetone or DMF at room temperature for 24 hours to form the intermediate ethyl 2-(2-(pyridin-2-yl)-1H-benzimidazol-1-yl)acetate .
Hydrazide Formation : Treat the ester intermediate with hydrazine hydrate in ethanol under reflux to yield the corresponding acetohydrazide .
Amidation : React the hydrazide with activated carbonyl derivatives (e.g., phthalic anhydride or substituted aldehydes) in glacial acetic acid under reflux for 5–24 hours to form the final acetamidoacetate derivative .
Critical Conditions :
- Use of anhydrous solvents (e.g., acetone) to prevent hydrolysis.
- Excess base (K₂CO₃) to deprotonate the benzimidazole nitrogen and facilitate alkylation .
- Monitoring via TLC to confirm reaction completion .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
¹H/¹³C NMR : Assign protons and carbons in the pyridin-2-yl, benzimidazole, and acetamidoacetate moieties. For example:
- Pyridin-2-yl protons appear as a multiplet at δ 7.29–8.50 ppm .
- Benzimidazole NH protons (if present) resonate at δ 12–13 ppm .
FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide) .
Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS, e.g., [M+H]⁺ peaks matching the molecular formula .
X-ray Crystallography : Determine bond angles (e.g., N1–C7–N2 ≈ 122°) and spatial arrangement of substituents for crystalline intermediates .
Advanced: How can conflicting biological activity data across assays be systematically resolved?
Methodological Answer:
Assay Validation :
- Compare IC₅₀ values under standardized conditions (pH, temperature, enzyme concentration).
- Use positive controls (e.g., ML309 for IDH1 inhibition) to calibrate assay sensitivity .
Molecular Docking : Perform computational studies to identify binding interactions. For example:
- Pyridin-2-yl and benzimidazole groups may occupy hydrophobic pockets in mutant IDH1, while the acetamido group hydrogen-bonds with catalytic residues .
Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methylthio or fluorophenyl groups) to test activity trends .
Advanced: What strategies optimize the cyclization step for introducing the pyridin-2-yl group?
Methodological Answer:
Cyclization Agents : Use 2-(4-cyano-3-fluorophenyl)acetic acid with ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate under reflux in ethanol .
Temperature Control : Maintain reflux (70–80°C) to accelerate ring closure while minimizing side reactions .
Workup : Precipitate the product by pouring the reaction mixture into cold water, followed by filtration and recrystallization from ethanol to enhance purity .
Advanced: How can molecular modeling guide the design of derivatives with enhanced inhibitory properties?
Methodological Answer:
Docking Studies : Use cryo-EM or molecular dynamics to map the compound’s binding mode. For example:
Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole ring to enhance π-stacking with aromatic residues .
Free Energy Calculations : Compute binding affinities (ΔG) to prioritize derivatives with stronger interactions .
Basic: What purification methods are effective for intermediates in the synthesis?
Methodological Answer:
Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to purify esters and amides .
Column Chromatography : Separate hydrazide intermediates using silica gel and a gradient of ethyl acetate/hexane (e.g., 30:70 to 50:50) .
Solvent Extraction : Partition the reaction mixture between ethyl acetate and water to remove unreacted starting materials .
Advanced: How do substituents on the benzimidazole ring influence cyclooxygenase (COX) inhibition?
Methodological Answer:
Synthesis of Analogs : Replace the pyridin-2-yl group with methylthio (-SMe) or methoxy (-OMe) substituents via nucleophilic substitution .
Enzyme Assays : Measure COX-1/COX-2 inhibition using a colorimetric kit (e.g., peroxidase activity with TMPD).
Electronic Effects : Electron-donating groups (e.g., -OMe) increase benzimidazole basicity, improving binding to COX’s heme center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
